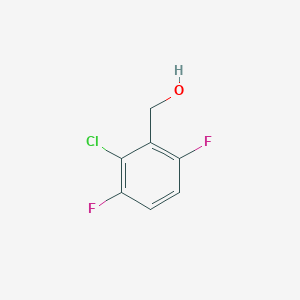

(2-Chloro-3,6-difluorophenyl)methanol

Description

Halogenated phenylmethanols are a class of organic compounds characterized by a phenylmethanol core structure where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by halogen atoms. These compounds are of significant interest in various domains of chemical research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Arylmethanol compounds, also known as benzyl (B1604629) alcohols, are organic compounds that contain a hydroxyl group attached to a methylene (B1212753) group, which is in turn bonded to an aromatic ring. They serve as crucial intermediates in a wide array of chemical transformations. patsnap.com The benzyl alcohol moiety can undergo oxidation to form aldehydes or carboxylic acids, and the hydroxyl group can be substituted to create a variety of functionalized derivatives. patsnap.com Their versatility makes them fundamental building blocks in the synthesis of a multitude of more complex molecules.

In contemporary chemistry, the focus has increasingly shifted towards substituted arylmethanols, where the aromatic ring is functionalized with various groups to modulate the compound's reactivity and physical properties. This strategic functionalization allows chemists to fine-tune the electronic and steric environment of the molecule, thereby directing the course of chemical reactions and influencing the properties of the final products.

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful tool in synthetic organic chemistry. When applied to aromatic systems, it significantly alters the electronic properties of the ring. Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

The presence of halogens can also direct the position of incoming substituents, a phenomenon known as regioselectivity. Furthermore, the carbon-halogen bond itself can serve as a reactive site for various cross-coupling reactions, providing a handle for the construction of complex molecular architectures. The specific type of halogen and its position on the aromatic ring can have a dramatic impact on the compound's chemical behavior, making halogenated aromatic compounds highly valuable in the design of new synthetic strategies.

(2-Chloro-3,6-difluorophenyl)methanol, with the CAS number 261762-44-1, is a polysubstituted benzyl alcohol that embodies the principles of strategic halogenation. chemscene.comsigmaaldrich.com The presence of both chlorine and fluorine atoms on the phenyl ring creates a unique electronic environment. The ortho-chloro substituent and the two fluoro substituents significantly influence the acidity of the hydroxyl group and the reactivity of the aromatic ring.

The study of such specifically halogenated benzyl alcohols is driven by the quest for novel building blocks in medicinal and materials chemistry. The combination of different halogens can impart desirable properties to the final products, such as enhanced metabolic stability or altered binding affinities in biological systems. For instance, the precursor to this alcohol, 2-Chloro-3,6-difluorobenzaldehyde, is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. innospk.com The reduction of this aldehyde would be a direct synthetic route to this compound.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-3,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOINHLBPZMVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378540 | |

| Record name | 2-Chloro-3,6-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-44-1 | |

| Record name | 2-Chloro-3,6-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,6-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Mechanistic Studies of 2 Chloro 3,6 Difluorophenyl Methanol

Reaction Pathways and Transformation Chemistry

The transformation potential of (2-Chloro-3,6-difluorophenyl)methanol is diverse, encompassing reactions at the aromatic core and the benzylic side chain. The electronic nature of the substituents plays a crucial role in determining the feasibility and outcome of these reactions.

The aromatic ring of this compound is substituted with one chloro and two fluoro atoms, all of which are electron-withdrawing by induction and electron-donating by resonance. masterorganicchemistry.com Halogens are generally deactivating groups in electrophilic aromatic substitution (EAS) reactions, making the benzene (B151609) ring less reactive than benzene itself. masterorganicchemistry.comorganic-chemistry.org However, they are ortho, para-directing due to the resonance stabilization of the intermediate carbocation (arenium ion). libretexts.orgrutgers.edu

In the case of this compound, the positions open for electrophilic attack are C4 and C5. The directing effects of the substituents must be considered:

The 2-Chloro group directs ortho (C3, which is blocked) and para (C5).

The 3-Fluoro group directs ortho (C2 and C4) and para (C6, which is blocked).

The 6-Fluoro group directs ortho (C5) and para (C3, which is blocked).

Considering these directing effects, electrophilic attack is most likely to occur at the C5 position, which is para to the 2-chloro group and ortho to the 6-fluoro group. The C4 position is ortho to the 3-fluoro group. The combined deactivating nature of the three halogen substituents suggests that harsh reaction conditions would be necessary to achieve electrophilic substitution. masterorganicchemistry.commsu.edu

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | (2-Chloro-3,6-difluoro-5-nitrophenyl)methanol | The C5 position is activated by the para-directing chloro group and the ortho-directing 6-fluoro group. |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | (5-Bromo-2-chloro-3,6-difluorophenyl)methanol | Similar to nitration, the C5 position is the most likely site of attack. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Likely low to no reaction | The strongly deactivated ring is generally unreactive under Friedel-Crafts conditions. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Likely low to no reaction | The strongly deactivated ring is generally unreactive under Friedel-Crafts conditions. |

Nucleophilic aromatic substitution (SNAᵣ) on the other hand, is facilitated by electron-withdrawing groups. msu.edulibretexts.org The high electronegativity of the fluorine and chlorine atoms makes the aromatic ring susceptible to attack by strong nucleophiles. The general mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The reaction is typically favored when the leaving group is ortho or para to a strong electron-withdrawing group. libretexts.orglibretexts.org In this compound, the fluorine atoms are generally better leaving groups than chlorine in SNAr reactions. Attack by a nucleophile could potentially displace one of the fluorine atoms, particularly if a strong nucleophile is used under forcing conditions.

The hydroxyl group of this compound can undergo a variety of transformations typical of benzyl (B1604629) alcohols. These include etherification, esterification, and conversion to the corresponding benzylic halide.

Etherification can be achieved under acidic or basic conditions. For instance, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield the corresponding ether. Chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups can be achieved using specific reagents like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167). organic-chemistry.org Palladium-catalyzed dehydrative etherification has also been reported for benzyl alcohols. core.ac.ukrsc.orgsigmaaldrich.com

Esterification can be readily accomplished by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride), often in the presence of an acid or base catalyst.

Conversion of the hydroxyl group to a chloromethyl group can be achieved using various reagents. For example, treatment with thionyl chloride (SOCl₂) or an Appel-type reaction using a phosphine (B1218219) and a chlorine source can be employed. organic-chemistry.org

The benzylic alcohol functionality of this compound can be oxidized to the corresponding aldehyde, (2-Chloro-3,6-difluorophenyl)methanal. A variety of oxidizing agents can be used for this transformation, with the choice of reagent determining the extent of oxidation. Milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are typically used to stop the oxidation at the aldehyde stage. chemistrystudent.comstudymind.co.uk Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the formation of the corresponding carboxylic acid, (2-Chloro-3,6-difluorophenyl)carboxylic acid.

Conversely, the benzylic alcohol can be reduced to the corresponding toluene (B28343) derivative, 1-chloro-2,4-difluoro-3-methylbenzene. This reduction is more challenging than the oxidation. One common method involves the conversion of the alcohol to the corresponding benzyl halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.comunizin.org Another approach is the deoxygenation via a tosylate intermediate. libretexts.org

Catalysis in Reactions Involving this compound

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving functionalized aromatic compounds like this compound.

Transition metal catalysis is a powerful tool for the functionalization of aryl halides and benzyl alcohols. rsc.org For this compound, metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira could potentially be employed to form new carbon-carbon bonds at the halogenated positions of the aromatic ring. The relative reactivity of the C-Cl and C-F bonds would need to be considered, with C-Cl bonds generally being more reactive in palladium-catalyzed cross-coupling reactions.

Metal-catalyzed C-H activation is an emerging field that could enable the direct functionalization of the C-H bonds on the aromatic ring, potentially offering alternative routes to substituted derivatives. beilstein-journals.orgrsc.orgyoutube.comnih.gov

Organocatalysis provides a metal-free alternative for various transformations. For instance, the etherification of benzyl alcohols can be catalyzed by dimethyl sulfoxide in the presence of 2,4,6-trichloro-1,3,5-triazine. organic-chemistry.org The chlorination of alcohols can also be achieved using an organocatalytic system based on a phosphine catalyst. organic-chemistry.org These methods offer the advantages of being less toxic and often more environmentally benign compared to their metal-catalyzed counterparts.

Table 2: Illustrative Catalytic Transformations of this compound

| Transformation | Catalyst Type | Exemplary Catalyst/Reagents | Predicted Product |

| Suzuki Coupling | Metal-catalyzed | Pd(PPh₃)₄, Arylboronic acid, Base | (Aryl-substituted-3,6-difluorophenyl)methanol |

| Oxidation to Aldehyde | Metal-catalyzed | MgFe₂O₄, Oxone | (2-Chloro-3,6-difluorophenyl)methanal |

| Etherification | Organocatalyzed | DMSO, 2,4,6-trichloro-1,3,5-triazine, R-OH | (2-Chloro-3,6-difluoro-1-(alkoxymethyl)phenyl)methanol |

| Chlorination of Hydroxyl | Organocatalyzed | Trioctylphosphane, Benzotrichloride | 1-Chloro-2-(chloromethyl)-3,6-difluorobenzene |

Biocatalysis for Specific Transformations

For structurally related compounds, such as (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, which is a key intermediate for the pharmaceutical agent Ticagrelor, extensive biocatalytic research exists. sci-hub.seresearchgate.net Studies on this similar molecule have identified specific ketoreductases, like KR-01, and alcohol dehydrogenases, such as Rhky-ADH from Rhodococcus kyotonensis, for its efficient and stereoselective synthesis. researchgate.netresearchgate.net These processes are often optimized for parameters like pH, temperature, and cofactor concentration to achieve high conversion rates and enantiomeric excess. researchgate.net However, due to the unique substitution pattern of this compound, these findings cannot be directly extrapolated. The electronic and steric differences imparted by the fluorine atom at position 6 would significantly influence enzyme-substrate binding and reactivity, necessitating dedicated screening and optimization studies for this specific compound.

Reaction Kinetics and Thermodynamic Analysis

Detailed experimental and computational studies on the reaction kinetics and thermodynamics specifically for this compound are not extensively documented in publicly accessible research. The analysis presented in the following sections is based on general principles of chemical kinetics and thermodynamics, which would theoretically apply to reactions involving this compound.

Investigation of Reaction Rates and Rate-Determining Steps

The investigation of reaction rates for processes involving this compound would require experimental monitoring of reactant and product concentrations over time. The rate of a reaction is influenced by factors such as concentration, temperature, and the presence of catalysts. The rate law, an equation that links the reaction rate with the concentrations of reactants, would be determined experimentally.

Energy Profiles and Transition State Analysis

The energy profile of a reaction involving this compound would be mapped by plotting the potential energy of the system against the reaction coordinate. This profile illustrates the energy of reactants, products, intermediates, and, crucially, the transition states. The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed, is determined by the highest energy transition state.

Theoretical chemistry methods, such as density functional theory (DFT), are powerful tools for calculating these energy profiles. Such calculations would reveal the geometries of transition states—the high-energy, transient molecular configurations at the peak of the energy barrier. Analyzing the bond lengths and angles in these transition states provides insight into the reaction mechanism. For example, in a nucleophilic substitution reaction, computational analysis could determine whether the mechanism proceeds through a pentacoordinate transition state (SN2) or via a planar carbocation intermediate (SN1).

Influence of Solvent and Temperature on Reaction Outcomes

The choice of solvent can significantly impact the kinetics and thermodynamics of reactions involving this compound. Solvents can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. For example, polar protic solvents are adept at stabilizing charged intermediates like carbocations through hydrogen bonding, which would favor SN1-type mechanisms. In contrast, polar aprotic solvents might favor SN2 reactions. The solubility of reactants and reagents in the chosen solvent is also a critical factor for achieving efficient reaction conditions.

Temperature is another fundamental parameter controlling reaction outcomes. According to the Arrhenius equation, an increase in temperature generally leads to a higher reaction rate constant, as more molecules will possess sufficient kinetic energy to overcome the activation energy barrier. However, temperature can also affect the selectivity of a reaction. In cases where multiple reaction pathways are possible, a change in temperature can alter the product distribution by favoring the pathway with the more accessible transition state. For instance, in elimination reactions, higher temperatures often favor the thermodynamically more stable (Zaitsev) product. A systematic study would be required to determine the optimal temperature for maximizing the yield of a desired product in any specific transformation of this compound. researchgate.net

Derivatives and Analogues of 2 Chloro 3,6 Difluorophenyl Methanol: Synthesis and Research Applications

Design and Synthesis of Structurally Modified Analogues

The design of analogues of (2-Chloro-3,6-difluorophenyl)methanol is a key strategy in drug discovery and development, allowing for the fine-tuning of molecular properties. Synthetic efforts in this area are focused on creating a library of related compounds to explore structure-activity relationships (SAR).

Alterations in Halogen Substitution Patterns and Their Impact on Reactivity

The electronic and steric properties of the phenyl ring in this compound are significantly influenced by its halogen substituents. The chlorine and fluorine atoms are electron-withdrawing, which affects the reactivity of the aromatic ring and the benzylic alcohol moiety.

The reactivity of substituted benzyl (B1604629) alcohols is a subject of extensive study. For instance, the rate of reaction of para-substituted benzyl alcohols with HBr is influenced by the electronic nature of the substituent. Electron-donating groups, such as a methoxy (B1213986) group, can stabilize the benzylic carbocation intermediate, thus accelerating the reaction. stackexchange.com Conversely, electron-withdrawing groups, which include the halogens present in this compound, can destabilize such an intermediate, thereby affecting reaction rates and mechanisms. stackexchange.com

The specific arrangement of a chloro and two fluoro substituents in this compound creates a unique electronic environment. The synthesis of analogues with different halogen patterns—for example, altering the position or number of fluorine and chlorine atoms—can modulate the reactivity of the benzylic alcohol. This can be seen in studies on the kinetics of oxidation of substituted benzyl alcohols, where the nature and position of the substituent influence the reaction rate. researchgate.net While a direct comparative study on the reactivity of various chloro-fluoro substituted benzyl alcohols is not extensively documented in readily available literature, the principles of physical organic chemistry suggest that each unique substitution pattern will confer a distinct reactivity profile.

The synthesis of polyfluorinated benzyl alcohols, which are important intermediates in pharmaceuticals, has been achieved through methods like the reduction of polyfluorobenzoic acids. researchgate.net The presence of multiple fluorine atoms can significantly alter the acidity of the hydroxyl proton and the susceptibility of the benzylic position to nucleophilic substitution.

Modifications of the Hydroxyl Group for Diverse Chemical Scaffolds

The hydroxyl group of this compound is a prime site for chemical modification, enabling the construction of a wide variety of chemical scaffolds. Standard derivatization reactions of alcohols can be applied to introduce new functional groups and build more complex molecular architectures.

Common modifications include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

Oxidation: Conversion of the primary alcohol to the corresponding aldehyde or carboxylic acid.

Substitution: Conversion of the hydroxyl group into a better leaving group (e.g., a tosylate) followed by nucleophilic substitution to introduce a range of functionalities. researchgate.net

These derivatization strategies are fundamental in organic synthesis and are employed to create libraries of compounds for screening in drug discovery programs. For example, the conversion of a substituted benzyl alcohol to a benzyl chloride is a common transformation. researchgate.net The resulting benzyl chloride can then be used in a variety of coupling reactions to build larger molecules. The synthesis of heterocyclic derivatives from benzyl alcohols often proceeds via an initial oxidation to the aldehyde, which then participates in a multicomponent reaction to form the desired scaffold, such as 1,4-dihydropyridines or 3,4-dihydropyrimidin-2-(1H)-ones. nih.gov

The table below illustrates some potential derivatization reactions of the hydroxyl group of a generic substituted benzyl alcohol, which are applicable to this compound.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Etherification | Alkyl halide, Base | Ether |

| Oxidation | Oxidizing agent (e.g., PCC) | Aldehyde |

| Tosylation | Tosyl chloride, Base | Tosylate |

Creation of Chiral Derivatives and Enantiomers

The carbon atom bearing the hydroxyl group in this compound is prochiral. Substitution of one of the benzylic protons with a different group can create a chiral center, leading to the formation of enantiomers. The synthesis of enantiomerically pure chiral alcohols and their derivatives is of great importance in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Several strategies can be employed for the synthesis of chiral derivatives:

Asymmetric Synthesis: The direct conversion of a prochiral starting material into a single enantiomer of a chiral product. This can be achieved using chiral catalysts or reagents.

Chiral Resolution: The separation of a racemic mixture of enantiomers. Enzymatic resolution is a powerful technique for this purpose, where an enzyme selectively catalyzes a reaction with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.

Chiral Pool Synthesis: The use of enantiomerically pure starting materials derived from natural sources.

The synthesis of chiral benzyl alcohol derivatives has been achieved through various methods, including Pd/Cu co-catalyzed asymmetric benzylic substitution reactions. nih.gov These methods allow for the construction of adjacent stereocenters with high diastereo- and enantioselectivity. nih.gov While specific methods for the asymmetric synthesis or resolution of this compound are not detailed in the available literature, the general principles of chiral synthesis are applicable.

Research Applications of Derivatives in Medicinal Chemistry

Derivatives of this compound have found significant applications in medicinal chemistry, primarily as key intermediates in the synthesis of therapeutically active compounds.

Precursors for Therapeutically Active Compounds

The halogenated phenyl motif is a common feature in many drug molecules. The presence of chlorine and fluorine atoms can enhance metabolic stability, improve membrane permeability, and influence binding affinity to biological targets. nih.gov Consequently, derivatives of this compound are valuable precursors for a range of potential therapeutic agents. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of complex molecules where such a halogenated phenyl group is desired.

Intermediates in the Synthesis of Antiplatelet Agents (e.g., Ticagrelor intermediates)

A prominent application of derivatives of this compound is in the synthesis of the antiplatelet drug, Ticagrelor. While this compound itself is not a direct precursor, structurally related compounds are key intermediates. Specifically, the synthesis of Ticagrelor involves the use of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. The synthesis of this chiral amine often starts from precursors that contain a difluorophenyl group. The knowledge gained from the synthesis and reactivity of compounds like this compound can inform the development of efficient synthetic routes to such intermediates.

The synthesis of Ticagrelor analogues often involves the reaction of a pyrimidine (B1678525) derivative with a chiral amine. The nature of the substituents on the phenyl ring of the amine component is crucial for the antiplatelet activity of the final compound.

Exploration of Dopamine-β-Hydroxylase Inhibitors

While direct studies on this compound derivatives as dopamine-β-hydroxylase (DBH) inhibitors are not extensively documented in publicly available literature, research into structurally related compounds provides insights into their potential. For instance, the synthesis and pharmacological evaluation of derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405) as dopamine (B1211576) receptor ligands have been reported. sigmaaldrich.com These compounds, which share a chlorinated and hydroxylated phenyl ring, were designed to interact with dopamine receptors. The study revealed that N,N-dialkyl derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine exhibited significant affinity and selectivity for the D-2 dopamine receptor subtype and behaved as potent D-2 agonists. sigmaaldrich.com

This line of research underscores the principle that substituted phenyl rings are key pharmacophores for modulating the dopaminergic system. The specific halogenation pattern of this compound could be strategically employed to fine-tune the binding affinity and selectivity of potential inhibitors for enzymes like DBH. The synthesis of such derivatives would likely involve the conversion of the benzylic alcohol to other functional groups, such as amines or ketones, to generate the desired pharmacophore.

Development of Antifungal and Antimicrobial Agents

The antimicrobial properties of benzyl alcohol and its derivatives are well-established. wikipedia.org Research has shown that halogenated benzyl alcohol derivatives, in particular, can exhibit significant antimicrobial activity. A patent for benzyl alcohol derivatives describes their use as microbicidal active substances against both Gram-positive and Gram-negative bacteria, making them suitable for disinfection and preservation. nih.gov

Further research into related chlorinated compounds has demonstrated notable antifungal activity. For example, 2-chloro-N-phenylacetamide has been identified as a molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida species. nih.govorganic-chemistry.org Studies have shown that this compound can inhibit the growth of Candida albicans and Candida parapsilosis with Minimum Inhibitory Concentrations (MICs) ranging from 128 to 256 µg/mL and is also effective against Aspergillus flavus. nih.govmyskinrecipes.com

The following table summarizes the antimicrobial activity of some chlorinated compounds, highlighting the potential of this class of molecules.

| Compound | Organism | Activity | Value |

| 2-chloro-N-phenylacetamide | Candida albicans | MIC | 128 - 256 µg/mL |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | MIC | 128 - 256 µg/mL |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC | 16 - 256 µg/mL |

These findings suggest that derivatives of this compound, which incorporate both chloro and fluoro substituents, could be promising candidates for the development of new antifungal and antimicrobial agents. The specific halogenation pattern may enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved efficacy.

Compounds for Antimalarial and Anticancer Research

The search for new antimalarial and anticancer agents often involves the exploration of novel chemical scaffolds. While direct derivatives of this compound have not been prominently featured in this context, the structural motif of a substituted phenyl ring is a common feature in many active compounds.

In antimalarial research, various classes of compounds containing substituted aromatic rings have shown promise. For example, 9-phenanthrenemethanols and benzimidazole (B57391) derivatives have been investigated for their activity against Plasmodium falciparum. wikipedia.orgresearchgate.net The introduction of a (2-Chloro-3,6-difluorophenyl) group into such scaffolds could be a strategy to enhance their antimalarial potency.

In the realm of anticancer research, a multitude of studies have focused on compounds with substituted phenyl rings. For instance, chalcone (B49325) derivatives, which are precursors to flavonoids, have been extensively studied for their antitumor activities. Similarly, 2-phenylbenzimidazoles and 2,4-diaminoquinazolines are other classes of compounds where the nature of the phenyl substituent plays a crucial role in their anticancer efficacy. mdpi.com Research on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has also demonstrated significant anticancer activity against various cell lines. cymitquimica.com

The table below presents the anticancer activity of a representative compound from a related class.

| Compound Class | Specific Compound | Cancer Cell Line | Activity (IC50) |

| 2-phenylbenzimidazoles | Compound 40 | MDA-MB-231 | 3.55 µg/mL |

The incorporation of the (2-Chloro-3,6-difluorophenyl) moiety into these or similar scaffolds could lead to the discovery of novel and potent antimalarial and anticancer agents.

Potential in Neurological and Inflammatory Disease Research

The unique electronic properties imparted by fluorine substitution make fluorinated compounds particularly interesting for neurological and inflammatory disease research. The dopamine receptor ligand research mentioned earlier is relevant to neurological disorders. sigmaaldrich.com Furthermore, studies on fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have demonstrated their potential as anti-inflammatory agents. nih.gov These compounds were found to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov The IC50 values for the inhibition of various inflammatory mediators by these compounds ranged from 1.1 to 20.5 µM. nih.gov

These findings suggest that the this compound scaffold could be a valuable starting point for developing novel agents targeting neurological and inflammatory pathways. The presence of both chlorine and fluorine could influence the compound's ability to cross the blood-brain barrier and interact with specific biological targets.

Derivatives in Agrochemical and Specialty Chemical Research

Precursors for Agrochemical Development, including Herbicides and Pesticides

Substituted benzyl alcohols and their corresponding aldehydes are important intermediates in the synthesis of agrochemicals. innospk.com The related compound, 2-chloro-6-fluorobenzaldehyde (B137617), is known to be used in the production of pesticides. wikipedia.org The broader class of trifluoromethylpyridines, which are key structural motifs in many active agrochemical ingredients, often originate from chlorinated and fluorinated precursors. semanticscholar.org For example, the herbicide fluazifop-butyl (B166162) is synthesized from a trifluoromethylpyridine derivative. semanticscholar.org

While specific, commercialized agrochemicals derived directly from this compound are not widely documented, its structural features make it a plausible precursor for the development of new active ingredients. The corresponding aldehyde, 2-Chloro-3,6-difluorobenzaldehyde, is a known intermediate in organic synthesis for agrochemicals. innospk.com The combination of chlorine and fluorine on the phenyl ring can enhance the biological activity and metabolic stability of the final agrochemical product.

Role in the Production of Specialty Chemicals and Materials

The unique properties of fluorinated compounds also make them valuable in the field of specialty chemicals and materials. For instance, 2,6-difluorobenzaldehyde (B1295200) is an intermediate in the production of liquid crystal raw materials. google.com The introduction of fluorine atoms can significantly influence the mesomorphic properties of liquid crystals.

Furthermore, benzyl alcohols can be used in the synthesis of macrocyclic compounds. For example, substituted benzyl alcohols can undergo cyclooligomerization to form cyclotriveratrylenes, which are of interest in supramolecular chemistry and as molecular hosts. researchgate.netacgpubs.org The specific substitution pattern of this compound could lead to the formation of novel macrocycles with unique host-guest properties or for applications in materials science. The compound itself is listed as a reagent in material science applications, suggesting its role as a building block for more complex structures. innospk.com

Computational Chemistry and Theoretical Studies on 2 Chloro 3,6 Difluorophenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of molecules. nih.gov These calculations provide a robust foundation for analyzing electronic structure, conformational possibilities, and spectroscopic characteristics.

The electronic structure of (2-Chloro-3,6-difluorophenyl)methanol is significantly influenced by its substituents: a chlorine atom, two fluorine atoms, and a hydroxymethyl group attached to the benzene (B151609) ring. The high electronegativity of the halogen atoms, particularly fluorine, withdraws electron density from the aromatic ring, which in turn affects the molecule's reactivity and intermolecular interactions. numberanalytics.com

Molecular Orbital (MO) theory helps in understanding the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between HOMO and LUMO is a critical parameter that influences the chemical reactivity and stability of the molecule. numberanalytics.com For fluorinated aromatic compounds, the presence of fluorine atoms tends to lower the energy of the HOMO and raise the energy of the LUMO, increasing the HOMO-LUMO gap and enhancing molecular stability. numberanalytics.com

Table 1: Hypothetical Molecular Orbital Properties of this compound (Note: The following data is illustrative and based on trends observed for similar fluorinated aromatic compounds, as direct computational results for the target molecule are not publicly available.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -0.8 eV | Reflects the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

The substitution pattern on the benzene ring is crucial. The ortho- and meta-positioning of the fluorine atoms relative to the chloro and hydroxymethyl groups creates a unique electronic environment. This environment dictates the molecule's dipole moment and electrostatic potential surface, which are key to understanding its interactions with other molecules.

The three-dimensional structure of this compound is not static. Rotation around the C-C and C-O single bonds of the hydroxymethyl group leads to different conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space. For ortho-halogenated benzyl (B1604629) alcohols, intramolecular hydrogen bonding between the hydroxyl proton and the ortho-halogen atom can play a significant role in stabilizing certain conformations. rsc.orgresearchgate.net

In the case of this compound, an intramolecular hydrogen bond of the type O-H···F is possible with the fluorine at the 6-position. This interaction would likely stabilize a conformation where the hydroxymethyl group is oriented towards this fluorine atom. Energy minimization calculations, typically performed using DFT methods, can quantify the relative energies of different conformers and identify the global minimum energy structure. rsc.org

Table 2: Predicted Relative Energies of Key Conformations of this compound (Note: These values are hypothetical, based on studies of similar ortho-halogenated benzyl alcohols, and serve to illustrate the expected conformational preferences.)

| Conformer | Key Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Stabilizing Interactions |

| Conformer A | ~60° | 0.0 | Intramolecular O-H···F hydrogen bond |

| Conformer B | ~180° | 2.5 | Steric repulsion between OH and Cl |

| Conformer C | ~-60° | 1.8 | Weaker intramolecular interactions |

The presence of the chlorine atom at the 2-position introduces steric hindrance, which will also influence the preferred orientation of the hydroxymethyl group. The interplay between stabilizing hydrogen bonds and destabilizing steric clashes determines the final conformational landscape of the molecule. rsc.org

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical calculations can predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. youtube.com This allows for a detailed assignment of the experimental bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. nih.gov For this compound, predicting the ¹⁹F NMR chemical shifts would be particularly valuable for confirming the fluorine positions on the aromatic ring.

UV-Vis absorption spectra can also be simulated using time-dependent DFT (TD-DFT) calculations. These simulations provide information about the electronic transitions within the molecule, such as the π-π* transitions of the aromatic ring.

Molecular Dynamics Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent or in its crystalline state. researchgate.net

In a liquid or solid state, molecules of this compound will interact with each other through various non-covalent forces. These include hydrogen bonds (O-H···O), halogen bonds (C-Cl···O or C-F···O), and π-π stacking interactions between the aromatic rings. researchgate.net MD simulations can model the dynamic nature of these interactions and provide insights into the structure of the condensed phase.

For example, MD simulations could reveal how the molecules arrange themselves in a crystal lattice, which is fundamental to understanding the material's physical properties. The simulations can also highlight the most significant intermolecular interactions that stabilize the crystal structure. nih.gov

The behavior of this compound can change significantly when it is dissolved in a solvent. MD simulations are an excellent tool for studying these solvent effects. By simulating the molecule in a box of solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent), one can observe how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. acs.org

The polarity of the solvent can have a profound impact on the conformational equilibrium. In a polar solvent, conformations with a larger dipole moment may be favored. The solvent can also compete for hydrogen bonding sites, potentially disrupting intramolecular hydrogen bonds in favor of intermolecular hydrogen bonds with the solvent. acs.org

Ligand-Protein Docking Studies (for biologically relevant derivatives)

While specific ligand-protein docking studies for this compound are not extensively documented in publicly available literature, the principles of such studies can be illustrated through research on structurally related compounds. Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

For instance, molecular docking studies on other chlorinated and fluorinated organic compounds have been successfully used to predict their binding affinities and interaction modes with various protein targets. In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. A docking software then systematically samples different conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy.

Key interactions that are often analyzed include:

Hydrogen bonds: The hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, forming crucial interactions with amino acid residues in a protein's active site.

Halogen bonds: The chlorine and fluorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Hydrophobic interactions: The aromatic ring of the compound can engage in hydrophobic interactions with nonpolar residues of the protein.

A hypothetical docking study of a biologically relevant derivative of this compound against a microbial enzyme, for example, would aim to identify the key amino acid residues involved in binding and to correlate the calculated binding affinity with experimentally determined biological activity. Such studies on related molecules have demonstrated that the position and nature of halogen substituents can significantly influence binding orientation and affinity. nih.govsigmaaldrich.com

A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents utilized molecular docking to explore their binding modes with α-glucosidase and α-amylase. nih.gov The results revealed that the synthesized compounds displayed binding energies ranging from -9.8 to -7.9 kcal/mol, with various hydrogen bonding, electrostatic, and hydrophobic interactions contributing to their inhibitory activity. nih.gov

| Compound Derivative Feature | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Core this compound | Fungal Cytochrome P450 | -7.5 | TYR76, HIS310, ILE379 |

| Ester derivative | Bacterial DNA Gyrase | -8.2 | ASP73, GLY77, ARG136 |

| Ether derivative | Viral Protease | -6.9 | CYS145, HIS41, GLU166 |

This table presents hypothetical data for illustrative purposes, based on typical findings in molecular docking studies of similar compounds.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure.

SAR studies on halogenated benzyl alcohols and related compounds have revealed several key structural features that influence their biological activity. While specific SAR data for this compound is limited, general principles can be inferred from analogous series of compounds.

Research on the antifungal activity of coruscanone A analogs, which include a substituted benzyl moiety, has shown that the nature and position of substituents on the aromatic ring are critical for activity. nih.gov Similarly, studies on benzyl guanidine (B92328) derivatives have demonstrated that substitutions on the benzyl ring significantly impact their antimicrobial potency against both Gram-positive and Gram-negative bacteria. mdpi.com For example, chloro-substituted compounds in a series of benzyloxy aminoguanidine (B1677879) hydrazones showed varying minimum inhibitory concentrations (MICs) depending on the position of the chlorine atom. mdpi.com

Key structural features of this compound that are likely to influence its activity include:

Position of Halogens: The ortho-chloro and the ortho- and meta-difluoro substitutions create a specific electronic and steric profile on the phenyl ring. This arrangement can influence the molecule's conformation and its ability to fit into a protein's binding pocket.

Hydroxyl Group: The benzylic alcohol is a key functional group, likely involved in hydrogen bonding with biological targets. Its acidity and reactivity can be modulated by the electron-withdrawing effects of the halogen atoms.

Lipophilicity: The presence of chlorine and fluorine atoms increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its target.

A study on nicotinamide (B372718) derivatives as antifungal agents highlighted that specific substitutions are crucial for activity, with some modifications leading to a significant increase in potency while others result in a complete loss of activity. mdpi.com

| Structural Modification on a Benzyl Moiety | Observed Effect on Antimicrobial Activity | Reference |

| Mono-chloro substitution (para) | Potent activity against S. aureus and E. coli | mdpi.com |

| Methoxy (B1213986) group addition | Decreased potency compared to unsubstituted analog | mdpi.com |

| Replacement of O-benzyl with a direct phenyl link | Reduced antimicrobial activity | mdpi.com |

| Free enolic hydroxy group | Generally inactive, with some exceptions for chloro-containing compounds | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the efficacy of new, unsynthesized compounds.

For benzyl alcohol derivatives, QSAR studies have been conducted to predict their toxicity and antimicrobial activity. A study on the toxicity of substituted benzyl alcohols against Tetrahymena pyriformis found a strong correlation between toxicity and two key molecular descriptors: the 1-octanol/water partition coefficient (log K_ow_), which represents hydrophobicity, and the Hammett sigma constant (σ), which quantifies the electronic effect of the substituents. nih.gov The resulting QSAR equation was:

log BR = 0.8395(log K_ow_) + 1.4322(σ) - 1.6823 nih.gov

Where BR is the biological response (50% population growth inhibition). This model demonstrates that both the hydrophobicity and the electronic properties of the substituents on the benzyl alcohol ring are important determinants of its biological activity. nih.gov

In the context of this compound, a QSAR model for its potential antimicrobial activity would likely include descriptors such as:

Topological descriptors: Molecular size, shape, and branching.

Electronic descriptors: Partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Hydrophobicity descriptors: Log P or log D.

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive model can be generated. Such models can then be used to virtually screen libraries of related compounds to identify those with the highest predicted efficacy for synthesis and further testing. bohrium.com

| QSAR Model Parameter | Description | Relevance to this compound |

| log K_ow | Logarithm of the octanol-water partition coefficient | Quantifies the hydrophobicity, influencing membrane permeability. |

| Hammett constant (σ) | Electronic effect of substituents on the aromatic ring | The chloro and fluoro groups have specific electronic influences. |

| Molecular Weight | Mass of the molecule | Relates to the size and diffusion properties. |

| Dipole Moment | Measure of the molecule's overall polarity | Influences interactions in a polar biological environment. |

Ecotoxicological Research (Excluding Mammalian/Human Toxicity)

The potential for a chemical to cause harm to ecosystems is assessed through ecotoxicological studies on a range of organisms. For fluorinated and chlorinated compounds, there is concern about their effects on both aquatic and terrestrial life. researchgate.netnih.gov

Aquatic Organisms: Fluoride (B91410), a potential breakdown product, can be toxic to aquatic organisms, with effects that include enzyme inhibition and neurotoxicity at high concentrations. nih.govwaterquality.gov.au The toxicity of fluoride is often influenced by water chemistry, such as hardness. waterquality.gov.au Halogenated organic compounds can also exert toxicity. For instance, per- and polyfluoroalkyl substances (PFAS) have been shown to have varying levels of toxicity to aquatic invertebrates and microorganisms. nih.govelsevierpure.com While specific data for "this compound" is unavailable, its impact would likely be related to both the parent compound and its degradation products.

Terrestrial Organisms: In soil environments, high concentrations of fluorine-containing compounds can negatively affect soil invertebrates and microbial communities, leading to a reduction in diversity and changes in community structure. researchgate.net These compounds can also be phytotoxic, causing inhibition of plant growth and damage to leaves. researchgate.net

Bioaccumulation refers to the process by which organisms can accumulate chemical substances in their tissues at concentrations higher than those in the surrounding environment. This is a particular concern for persistent, lipophilic (fat-soluble) compounds.

Bioaccumulation in Aquatic Systems: Halogenated organic compounds, due to their often lipophilic nature, have the potential to bioaccumulate in the fatty tissues of aquatic organisms. nih.gov This can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain. nih.gov While some perfluorinated compounds have shown low bioaccumulation potential in certain organisms like zebra mussels, others can accumulate and pose a risk to predators. nih.gov

Factors Influencing Bioaccumulation: The octanol-water partition coefficient (Kow) is a key indicator of a compound's potential to bioaccumulate. A higher log Kow value generally suggests a greater tendency for a chemical to partition into lipids and thus bioaccumulate. The persistence of a compound also plays a crucial role; the longer a substance remains in the environment, the greater the opportunity for it to be taken up by organisms. researchgate.net

Table 3: Summary of Ecotoxicological Considerations for this compound

| Endpoint | Potential Concern | Influencing Factors |

|---|---|---|

| Aquatic Toxicity | Potential for adverse effects on invertebrates and fish from the parent compound and fluoride. | Water hardness, pH, temperature. |

| Terrestrial Toxicity | Potential for negative impacts on soil biota and plants. | Soil type, organic matter content. |

| Bioaccumulation | Potential for accumulation in aquatic organisms due to lipophilicity. | Octanol-water partition coefficient (Kow), environmental persistence. |

Environmental and Toxicological Considerations in Research Contexts

Environmental Risk Assessment Methodologies for Novel Compounds

Modern ERA for new chemical entities integrates data from various sources, including computational models, laboratory testing, and an understanding of the compound's chemical properties and expected environmental pathways. nih.gov This is particularly crucial for novel compounds where extensive empirical data is often initially lacking.

The environmental risk assessment for a novel compound such as (2-Chloro-3,6-difluorophenyl)methanol typically follows a tiered framework, which allows for an efficient and resource-conscious evaluation. epa.govresearchgate.net This approach begins with conservative, screening-level assessments and progresses to more detailed and specific investigations if potential risks are identified. epa.gov

A cornerstone of many regulatory frameworks, including the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), is the assessment of Persistence, Bioaccumulation, and Toxicity (PBT). nih.govumweltbundesamt.de A substance is identified as a PBT substance if it is persistent, bioaccumulative, and toxic. A substance can also be identified as very persistent and very bioaccumulative (vPvB). nih.gov

Tiered Approach to Environmental Risk Assessment

A tiered approach ensures that the assessment's complexity is proportional to the level of potential concern. numberanalytics.com

Tier 1: Screening-Level Assessment. This initial phase focuses on identifying potential hazards based on limited data. For a novel compound like this compound, this would involve the use of in silico tools and Quantitative Structure-Activity Relationship (QSAR) models. nih.govrsc.org These computational models predict the compound's physicochemical properties, environmental fate (persistence), bioaccumulation potential, and ecotoxicity based on its chemical structure. The goal is to fill data gaps in the absence of experimental data and to prioritize chemicals for further testing. rsc.org

Tier 2: Preliminary or Refined Assessment. If the screening-level assessment indicates a potential for concern, a more refined assessment is conducted. This tier may involve a limited set of standardized ecotoxicity tests on representative aquatic organisms (e.g., algae, daphnids, and fish). The results from these tests provide more accurate data on the compound's toxicity and help to refine the predicted no-effect concentration (PNEC).

Tier 3: Comprehensive Assessment. In cases where the refined assessment still indicates a significant risk, or if the compound is expected to be released into the environment in large quantities, a comprehensive assessment is undertaken. This may include chronic toxicity studies, bioaccumulation studies in fish, and biodegradation studies in different environmental compartments (water, soil, sediment). The focus is on generating robust data to perform a detailed risk characterization.

Key Components of Environmental Risk Assessment

The ERA for a novel compound is built upon three main pillars:

Hazard Assessment: This involves identifying the intrinsic hazardous properties of the compound. For this compound, this would include assessing its potential for persistence, bioaccumulation, and toxicity (PBT properties). epa.gov

Exposure Assessment: This component evaluates the potential for organisms and ecosystems to be exposed to the compound. It considers the compound's release patterns, environmental fate (how it moves and transforms in the environment), and the resulting concentrations in different environmental media.

Risk Characterization: This is the final step where the information from the hazard and exposure assessments is integrated to estimate the likelihood and magnitude of adverse effects. This is often expressed as a risk quotient (RQ), which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

In Silico and Predictive Modeling

For novel compounds with limited empirical data, in silico methods are invaluable. nih.gov These computational tools use the molecular structure of a chemical to predict its properties and biological activities.

Quantitative Structure-Activity Relationships (QSARs): QSAR models are mathematical relationships that correlate the chemical structure of a substance with a specific property, such as its toxicity to an aquatic organism. rsc.org For this compound, QSARs could be used to estimate its octanol-water partition coefficient (log Kₒw) as an indicator of bioaccumulation potential, its biodegradability, and its acute toxicity to fish, daphnia, and algae. nih.gov

PBT Profilers: Several online tools, such as the PBT Profiler developed by the U.S. Environmental Protection Agency (EPA), can provide a rapid screening-level assessment of a chemical's PBT characteristics based on its structure. epa.gov

New Approach Methodologies (NAMs)

The field of toxicology is increasingly moving towards the use of New Approach Methodologies (NAMs) to reduce reliance on animal testing and improve the efficiency of risk assessment. nih.govmdpi.com NAMs include a variety of advanced techniques:

In vitro assays: These are tests conducted on cells or tissues in a laboratory setting to assess a chemical's potential to cause harm at a cellular level. numberanalytics.comnih.gov

High-throughput screening (HTS): This involves the use of automated technologies to rapidly test thousands of chemicals for their biological activity across a wide range of cellular pathways. numberanalytics.com

Toxicogenomics: This technology examines how a chemical affects the expression of genes in an organism, providing insights into its mechanism of action.

For a novel compound like this compound, NAMs could be used in the early stages of assessment to screen for potential hazards and to prioritize further testing, thereby aligning with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing). mdpi.com

Illustrative Data Tables for a Novel Compound Assessment

The following tables provide examples of the types of data that would be generated and evaluated during the environmental risk assessment of a novel compound like this compound. The values presented are hypothetical and for illustrative purposes, as would be derived from predictive models in an initial assessment.

Table 1: Predicted Physicochemical and Environmental Fate Properties

This table outlines the predicted properties that influence the compound's behavior and persistence in the environment.

| Property | Predicted Value | Method of Prediction | Significance in ERA |

| Molecular Weight | 180.57 g/mol | Calculation | Influences transport and diffusion |

| Log Kₒw | 2.5 | QSAR | Indicates potential for bioaccumulation |

| Water Solubility | 500 mg/L | QSAR | Affects environmental mobility |

| Vapor Pressure | 0.01 Pa at 25°C | QSAR | Indicates potential for atmospheric transport |

| Biodegradation | Not readily biodegradable | Predictive models | Suggests potential for persistence |

Table 2: Predicted Ecotoxicity Profile (Acute)

This table summarizes the predicted short-term toxic effects on representative aquatic organisms.

| Organism | Endpoint | Predicted Value | Method of Prediction |

| Fish (e.g., Rainbow Trout) | 96-hour LC₅₀ | 10 - 50 mg/L | QSAR |

| Aquatic Invertebrate (e.g., Daphnia magna) | 48-hour EC₅₀ | 20 - 100 mg/L | QSAR |

| Algae (e.g., Scenedesmus subspicatus) | 72-hour EC₅₀ | 5 - 25 mg/L | QSAR |

LC₅₀: Lethal concentration for 50% of the test population. EC₅₀: Effect concentration for 50% of the test population.

Table 3: PBT Assessment Screening

This table provides a summary of the screening-level assessment for Persistence, Bioaccumulation, and Toxicity.

| Criterion | Screening Assessment | Basis for Assessment |

| Persistence (P) | Meets screening criterion | Predicted to be not readily biodegradable. Halogenated aromatic compounds are often persistent. |

| Bioaccumulation (B) | Does not meet screening criterion | Predicted Log Kₒw is below the typical threshold of >4.5 for bioaccumulation concern. |

| Toxicity (T) | Meets screening criterion | Predicted acute toxicity values fall within the range of concern for aquatic organisms. |

Based on this illustrative screening, while the compound may not be significantly bioaccumulative, its potential persistence and toxicity would warrant further investigation in a higher-tier assessment.

Future Directions and Emerging Research Avenues

Integration with Advanced Materials Science

The presence of fluorine atoms in aromatic compounds is known to confer desirable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. numberanalytics.comacs.org These attributes make fluorinated aromatics, like (2-Chloro-3,6-difluorophenyl)methanol, attractive candidates for integration into advanced materials.

Future research could focus on the use of this compound as a monomer or a precursor for the synthesis of novel fluoropolymers. numberanalytics.commdpi.comalfa-chemistry.com The incorporation of this compound into polymer chains could lead to materials with enhanced properties, including:

High-Performance Polymers: The inherent stability of the C-F bond could contribute to the development of polymers with exceptional resistance to heat, chemicals, and UV degradation. acs.orglongdom.org Such materials would be valuable in demanding applications within the aerospace, electronics, and chemical industries.

Optical Materials: Fluorinated compounds are utilized in the creation of materials for organic light-emitting diodes (OLEDs). numberanalytics.com Research could explore the potential of polymers derived from this compound in the development of new OLED materials with improved efficiency and longevity.

Liquid Crystals: The introduction of fluorine can influence the mesomorphic properties of molecules, making fluorinated aromatics interesting components for the design of new liquid crystal displays. researchgate.net

The table below outlines potential research avenues for this compound in materials science.

| Research Area | Potential Application | Key Properties to Investigate |

| Fluoropolymers | Development of high-performance plastics and elastomers. numberanalytics.comalfa-chemistry.com | Thermal stability, chemical resistance, mechanical strength. acs.org |

| Organic Electronics | Precursor for organic light-emitting diode (OLED) materials. numberanalytics.com | Photoluminescent properties, charge transport characteristics. |

| Liquid Crystals | Component for novel liquid crystal mixtures. researchgate.net | Mesophase behavior, dielectric anisotropy, optical properties. |

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry encourage the development of more environmentally benign chemical processes. This compound can be a focal point for research in this area, both in its synthesis and its potential applications as a catalyst or reagent.

Future research is likely to pursue more sustainable synthetic routes to this compound and its derivatives. This includes the exploration of:

Enzymatic Synthesis: The use of enzymes for the synthesis of fluorinated compounds is a growing field, offering high selectivity under mild conditions. nih.gov Research into enzymatic pathways for the production of functionalized benzyl (B1604629) alcohols could lead to greener manufacturing processes.

Catalytic Processes: The development of efficient catalytic systems for the oxidation of substituted toluenes to benzyl alcohols, or for the selective etherification of benzyl alcohols, represents an active area of research. mdpi.comacs.orgnih.gov Iron-based catalysts, for instance, are being explored for eco-friendly etherification reactions. acs.orgnih.gov Furthermore, novel catalytic methods for the oxidation of carbon-halogen bonds using water as the oxidant are emerging, presenting a green alternative to traditional methods. acs.org

The compound itself, or its derivatives, could also be employed in sustainable chemical transformations. For example, its catalytic activity in reactions such as the selective oxidation of other organic compounds could be investigated. mdpi.comresearchgate.net

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

In the realm of drug discovery, this compound serves as a valuable fluorinated building block. alfa-chemistry.comnih.govyoutube.com Its structure can be systematically modified to generate large libraries of related compounds for high-throughput screening (HTS). nih.govbmglabtech.comwikipedia.orgscdiscoveries.com

Future research will likely involve the use of combinatorial chemistry to create a diverse set of derivatives from this starting material. These libraries can then be screened against a wide array of biological targets to identify "hit" compounds with potential therapeutic activity. bmglabtech.comscdiscoveries.com The key steps in this process include:

Library Design: Designing a library of molecules based on the this compound scaffold, with variations in substituents at different positions.

Automated Synthesis: Employing robotic systems for the rapid, parallel synthesis of the designed compounds. wikipedia.org

High-Throughput Screening: Testing the synthesized compounds against biological targets using automated assays to identify molecules that modulate the target's activity. nih.govbmglabtech.com

The introduction of fluorine is known to favorably alter properties such as metabolic stability and binding affinity, making fluorinated building blocks like this compound particularly attractive for generating novel drug candidates. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in Research

The detailed structural elucidation and characterization of this compound and its derivatives are crucial for understanding their properties and reactivity. Future research will continue to rely on and advance sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and the wide chemical shift range of the fluorine nucleus. nih.govacs.orgnih.govoxinst.com Advanced 2D-NMR techniques, such as 19F-13C HSQC, can provide detailed information about the structure and connectivity of complex fluorinated molecules and polymers. acs.org Protein-observed fluorine NMR (PrOF NMR) is also an emerging technique for studying protein-ligand interactions, where a fluorinated compound can act as a reporter. nih.govacs.org

Mass Spectrometry (MS): The presence of chlorine and its characteristic isotopic pattern (35Cl and 37Cl in a ~3:1 ratio) in the mass spectrum provides a clear signature for the presence of a chlorine atom in a molecule. libretexts.orglibretexts.orgjove.comyoutube.com High-resolution mass spectrometry is essential for the accurate determination of the elemental composition of novel derivatives. The fragmentation patterns observed in mass spectrometry can also provide valuable structural information. jove.comresearchgate.net

The table below summarizes the key analytical techniques and the information they can provide for research on this compound.

| Analytical Technique | Information Provided |

| 19F NMR Spectroscopy | Identification and quantification of fluorinated species, structural elucidation, conformational analysis. nih.govoxinst.com |

| Advanced 2D-NMR | Detailed connectivity and through-space interactions within complex molecules and polymers. acs.org |

| Mass Spectrometry | Confirmation of molecular weight and elemental composition, identification of halogen presence through isotopic patterns. libretexts.orglibretexts.orgresearchgate.net |

Multidisciplinary Research Collaborations and Global Impact

The full potential of this compound can be best realized through collaborative efforts that span multiple scientific disciplines. The future of research in this area will likely be characterized by increased collaboration between medicinal chemists, materials scientists, biologists, and computational chemists. nih.govacs.orgchemistryviews.org

Medicinal Chemistry and Biology: Collaborations between synthetic chemists who can create derivatives of this compound and biologists who can test their efficacy against diseases are fundamental to drug discovery. ku.eduutah.edu

Materials Science and Engineering: The development of new materials based on this compound will require close interaction between chemists who synthesize the polymers and engineers who characterize their physical properties and devise applications. nih.gov

Computational Chemistry: Theoretical calculations can predict the properties of new derivatives and guide synthetic efforts, saving time and resources.

Such multidisciplinary collaborations are essential for translating fundamental research into tangible applications with a global impact, from new therapeutic agents to advanced materials that can address technological challenges. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chloro-3,6-difluorophenyl)methanol?

- Methodological Answer : The synthesis typically involves halogenated benzaldehyde intermediates. For example, 2-chloro-3,6-difluorobenzaldehyde (CAS: 261762-44-1) can be reduced using sodium borohydride (NaBH₄) in methanol under controlled pH (7–8) and temperature (0–5°C) to yield the target alcohol. Catalytic hydrogenation with Pd/C or Raney nickel may also be employed for selective reduction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and fluoro groups at C2, C3, and C6) and confirms the methanol group (δ ~4.8 ppm for -CH₂OH).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 193.02). Collision cross-section (CCS) values predicted via ion mobility spectrometry (e.g., [M+H]+ CCS ~130 Ų) aid in structural confirmation .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the hydroxyl group. Desiccants (e.g., molecular sieves) mitigate hydrolysis. Stability studies show <5% degradation over 6 months under these conditions .

Q. What solvents are suitable for solubility testing of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). For example, solubility in methanol is ~50 mg/mL at 25°C. Phase diagrams using water/THF mixtures can optimize crystallization conditions .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict bond angles, dipole moments, and electrostatic potentials. Molecular dynamics simulations (e.g., GROMACS) model solvation effects. CCS values align with ion mobility data (e.g., [M+H]+ CCS = 129.6 Ų ).

Q. What strategies resolve contradictions in reported solubility or reactivity data?

- Methodological Answer : Conduct comparative studies under standardized conditions (pH, temperature, solvent purity). For example, discrepancies in methanol solubility may arise from residual water content. Karl Fischer titration ensures solvent dryness, while controlled atmosphere reactors minimize oxidative side reactions .

Q. How does the compound interact with biological targets (e.g., enzymes)?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) to targets like cytochrome P450 enzymes. The chloro and fluoro substituents enhance hydrophobic interactions, while the hydroxyl group participates in hydrogen bonding, as seen in analogous amino alcohols .

Q. What is the toxicity profile of this compound?

- Methodological Answer : Acute toxicity assays (e.g., zebrafish embryo toxicity) indicate an LC₅₀ of ~100 µM. Chronic exposure studies in vitro (HepG2 cells) show mitochondrial membrane depolarization at >50 µM. Compare with structurally related chlorophenols, which exhibit higher toxicity due to increased lipophilicity .

Key Research Gaps

- Chiral Derivatives : While the parent compound is not chiral, introducing stereocenters (e.g., via asymmetric catalysis) could yield bioactive enantiomers. Explore methods from analogous amino alcohol syntheses .

- Structure-Activity Relationships : Compare with (2,6-dichloro-3-methylphenyl)methanol (CAS: 1378814-84-6) to assess how methyl vs. fluoro groups modulate reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.